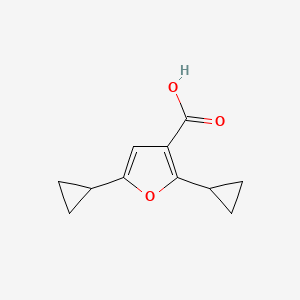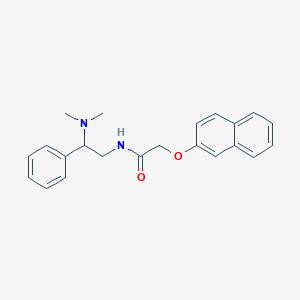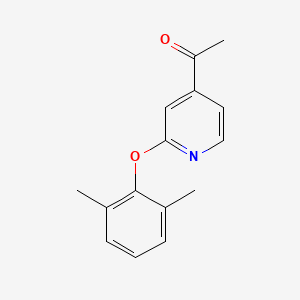![molecular formula C13H12ClF4N3O B2756255 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride CAS No. 2060036-86-2](/img/structure/B2756255.png)
3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride is a useful research compound. Its molecular formula is C13H12ClF4N3O and its molecular weight is 337.7. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles, including compounds structurally related to 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride, have been studied for their potential as anticancer agents. These compounds have shown promising activity against breast and colorectal cancer cell lines through the induction of apoptosis. The research indicates that modifications to the 3-phenyl and 5-position rings significantly affect the compounds' activity, identifying TIP47, an IGF II receptor binding protein, as a molecular target. This highlights the compound's potential in cancer therapy research (Zhang et al., 2005).
Material Science and Polymer Chemistry
In material science and polymer chemistry, fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been prepared using aromatic diamines with preformed 1,3,4-oxadiazole rings, including derivatives similar to the compound . These polymers exhibit high thermal stability, excellent solubility in polar organic solvents, and potential for creating smooth, pinhole-free coatings with good fluorescence properties. This research opens avenues for the development of new materials with specific optical and thermal characteristics (Hamciuc et al., 2005).
Antimicrobial and Antifungal Agents
The synthesis and evaluation of 1,2,4-triazoles and 1,3,4-oxadiazole derivatives from isonicotinic acid hydrazide have been conducted, demonstrating their antimicrobial and antifungal activities. This suggests the potential of 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride and related compounds in developing new antimicrobial agents. Such derivatives have shown to possess significant activity against a range of bacterial and fungal strains, underlining the importance of structural modifications for enhancing antimicrobial properties (Bayrak et al., 2009).
Fluorescence Sensing
Oxadiazole derivatives, including those structurally related to the specified compound, have been explored as fluorescence turn-on sensors. For example, studies have demonstrated the capability of these compounds to selectively detect monovalent silver ions (Ag+), indicating their potential application in the development of fluorescent sensors for detecting specific ions in environmental and biological samples. The unique photo-induced electron transfer mechanism provides a basis for designing highly selective and sensitive fluorescent receptors (Zheng et al., 2013).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O.ClH/c14-9-3-1-8(2-4-9)10-19-11(21-20-10)12(13(15,16)17)5-6-18-7-12;/h1-4,18H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPQXNOHLYUGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=NC(=NO2)C3=CC=C(C=C3)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]azetidine-1-carboxylate](/img/structure/B2756173.png)

![Methyl 3-({2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2756176.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2756178.png)



![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2756185.png)



![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2756192.png)
![3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2756193.png)
![3,4-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2756194.png)